Cas no 2229567-59-1 (3-amino-3-{3-(dimethylamino)methylphenyl}cyclobutan-1-ol)

3-Amino-3-{3-(dimethylamino)methylphenyl}cyclobutan-1-ol is a structurally unique cyclobutane derivative featuring both amino and hydroxyl functional groups, along with a dimethylamino-substituted phenyl moiety. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmacologically active molecules. Its rigid cyclobutane core and multifunctional groups enable precise stereochemical control in synthetic pathways, making it valuable for constructing complex scaffolds. The dimethylamino group enhances solubility in polar solvents, while the amino and hydroxyl groups provide reactive sites for further derivatization. This compound is particularly useful in medicinal chemistry for exploring structure-activity relationships in drug discovery.
3-amino-3-{3-(dimethylamino)methylphenyl}cyclobutan-1-ol structure
2229567-59-1 structure
Product name:3-amino-3-{3-(dimethylamino)methylphenyl}cyclobutan-1-ol
CAS No:2229567-59-1
MF:C13H20N2O
Molecular Weight:220.310703277588
CID:5976392
PubChem ID:165683471

3-amino-3-{3-(dimethylamino)methylphenyl}cyclobutan-1-ol 化学的及び物理的性質

名前と識別子

    • 3-amino-3-{3-(dimethylamino)methylphenyl}cyclobutan-1-ol
    • EN300-1777095
    • 3-amino-3-{3-[(dimethylamino)methyl]phenyl}cyclobutan-1-ol
    • 2229567-59-1
    • インチ: 1S/C13H20N2O/c1-15(2)9-10-4-3-5-11(6-10)13(14)7-12(16)8-13/h3-6,12,16H,7-9,14H2,1-2H3
    • InChIKey: DUONMNIELOFWIM-UHFFFAOYSA-N
    • SMILES: OC1CC(C2C=CC=C(CN(C)C)C=2)(C1)N

計算された属性

  • 精确分子量: 220.157563266g/mol
  • 同位素质量: 220.157563266g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 3
  • 重原子数量: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 236
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 49.5Ų
  • XLogP3: 0.3

3-amino-3-{3-(dimethylamino)methylphenyl}cyclobutan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1777095-1.0g
3-amino-3-{3-[(dimethylamino)methyl]phenyl}cyclobutan-1-ol
2229567-59-1
1g
$1686.0 2023-06-02
Enamine
EN300-1777095-0.5g
3-amino-3-{3-[(dimethylamino)methyl]phenyl}cyclobutan-1-ol
2229567-59-1
0.5g
$1619.0 2023-09-20
Enamine
EN300-1777095-0.1g
3-amino-3-{3-[(dimethylamino)methyl]phenyl}cyclobutan-1-ol
2229567-59-1
0.1g
$1484.0 2023-09-20
Enamine
EN300-1777095-5g
3-amino-3-{3-[(dimethylamino)methyl]phenyl}cyclobutan-1-ol
2229567-59-1
5g
$4890.0 2023-09-20
Enamine
EN300-1777095-1g
3-amino-3-{3-[(dimethylamino)methyl]phenyl}cyclobutan-1-ol
2229567-59-1
1g
$1686.0 2023-09-20
Enamine
EN300-1777095-2.5g
3-amino-3-{3-[(dimethylamino)methyl]phenyl}cyclobutan-1-ol
2229567-59-1
2.5g
$3304.0 2023-09-20
Enamine
EN300-1777095-5.0g
3-amino-3-{3-[(dimethylamino)methyl]phenyl}cyclobutan-1-ol
2229567-59-1
5g
$4890.0 2023-06-02
Enamine
EN300-1777095-10.0g
3-amino-3-{3-[(dimethylamino)methyl]phenyl}cyclobutan-1-ol
2229567-59-1
10g
$7250.0 2023-06-02
Enamine
EN300-1777095-0.05g
3-amino-3-{3-[(dimethylamino)methyl]phenyl}cyclobutan-1-ol
2229567-59-1
0.05g
$1417.0 2023-09-20
Enamine
EN300-1777095-10g
3-amino-3-{3-[(dimethylamino)methyl]phenyl}cyclobutan-1-ol
2229567-59-1
10g
$7250.0 2023-09-20

3-amino-3-{3-(dimethylamino)methylphenyl}cyclobutan-1-ol 関連文献

3-amino-3-{3-(dimethylamino)methylphenyl}cyclobutan-1-olに関する追加情報

Professional Introduction to 3-amino-3-{3-(dimethylamino)methylphenyl}cyclobutan-1-ol (CAS No. 2229567-59-1)

3-amino-3-{3-(dimethylamino)methylphenyl}cyclobutan-1-ol, identified by its CAS number 2229567-59-1, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a cyclobutane core substituted with an amino group and a dimethylamino methylphenyl side chain, exhibits structural features that make it a promising candidate for further exploration in drug discovery and molecular engineering.

The structural framework of 3-amino-3-{3-(dimethylamino)methylphenyl}cyclobutan-1-ol combines the rigidity of the cyclobutane ring with the versatility of aromatic and heteroaromatic substituents. The presence of both an amino group and a dimethylamino side chain suggests potential for diverse interactions with biological targets, including enzymes and receptors. These features are particularly attractive in the context of developing novel therapeutic agents, where molecular recognition and binding affinity are critical considerations.

In recent years, there has been growing interest in cyclobutane derivatives due to their unique steric and electronic properties. The cyclobutane ring introduces conformational constraints that can influence the binding mode and efficacy of a molecule. Additionally, the presence of functional groups such as amines and dimethylamino moieties allows for further chemical modification, enabling the design of libraries of compounds with tailored properties.

One of the most compelling aspects of 3-amino-3-{3-(dimethylamino)methylphenyl}cyclobutan-1-ol is its potential as a building block for more complex molecules. The combination of a cyclobutane core with aromatic substitution provides a scaffold that can be modified to target specific biological pathways. For instance, such compounds have been explored in the development of kinase inhibitors, where the rigidity of the cyclobutane ring can enhance binding affinity and selectivity.

Recent studies have highlighted the importance of molecular diversity in drug discovery programs. Compounds like 3-amino-3-{3-(dimethylamino)methylphenyl}cyclobutan-1-ol contribute to this diversity by offering unique structural motifs that may not be readily available from traditional sources. This is particularly relevant in the context of fragment-based drug design, where small molecules are used as starting points for the development of larger, more complex drugs.

The synthesis of 3-amino-3-{3-(dimethylamino)methylphenyl}cyclobutan-1-ol presents an interesting challenge due to the complexity of its structure. However, advances in synthetic methodology have made it increasingly feasible to construct such molecules with high precision. Techniques such as transition-metal-catalyzed reactions and palladium-mediated cross-coupling reactions have been instrumental in facilitating the assembly of these complex frameworks.

The pharmacological potential of this compound has not been fully explored, but preliminary studies suggest that it may exhibit interesting biological activities. The combination of an amino group and a dimethylamino side chain could lead to interactions with various biological targets, including G-protein coupled receptors (GPCRs) and ion channels. These interactions are often crucial for modulating physiological processes and have been exploited in the development of many therapeutic agents.

In conclusion, 3-amino-3-{3-(dimethylamino)methylphenyl}cyclobutan-1-ol (CAS No. 2229567-59-1) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features make it an attractive candidate for further investigation, particularly in the context of developing novel therapeutic agents. As synthetic chemistry continues to advance, it is likely that more compounds like this will emerge as valuable tools for drug discovery and molecular engineering.

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